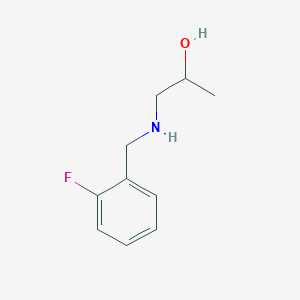

1-((2-Fluorobenzyl)amino)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

1-[(2-fluorophenyl)methylamino]propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-8(13)6-12-7-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3 |

InChI Key |

RDXJXBHOADGGBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNCC1=CC=CC=C1F)O |

Origin of Product |

United States |

Contextualization Within Contemporary Organic Chemistry Research

The academic interest in 1-((2-Fluorobenzyl)amino)propan-2-ol stems from the combination of two valuable structural motifs: a fluorinated benzyl (B1604629) group and a 1-amino-2-propanol skeleton. The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science. mdpi.com Fluorine's high electronegativity and relatively small size can significantly alter a molecule's physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The presence of the 2-fluoro substituent on the benzyl ring is therefore of significant interest for modulating these characteristics in potential applications.

Concurrently, the amino alcohol functional group is a cornerstone in the synthesis of complex organic molecules and pharmaceuticals. This bifunctional arrangement provides versatile chemical handles for building larger, more intricate molecular architectures. While specific peer-reviewed research focusing exclusively on this compound is limited, its constituent parts place it firmly within the context of developing novel bioactive compounds and functional materials. Its structure is related to other fluorinated amino alcohols that are explored for their potential as intermediates in drug discovery. uni.lunih.govnih.gov

Comprehensive Analysis of the Stereochemical Features and Potential Isomerism of 1 2 Fluorobenzyl Amino Propan 2 Ol

A critical aspect of the chemical identity of 1-((2-Fluorobenzyl)amino)propan-2-ol is its stereochemistry. The molecular structure contains a chiral center, which gives rise to isomerism.

Chirality: The carbon atom at the second position of the propan-2-ol chain (the carbon bonded to the hydroxyl group) is a stereocenter. It is attached to four different groups: a methyl group (-CH3), a hydroxyl group (-OH), a hydrogen atom (-H), and a -CH2NH(benzyl-2-F) group.

Enantiomers: Due to this single chiral center, the compound exists as a pair of enantiomers:

(R)-1-((2-Fluorobenzyl)amino)propan-2-ol

(S)-1-((2-Fluorobenzyl)amino)propan-2-ol

These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions, a common principle in pharmacology and biochemistry. The synthesis of this compound without chiral control would typically result in a racemic mixture, containing equal amounts of the (R) and (S) forms. Stereoselective synthesis methods would be required to produce one enantiomer preferentially. nih.gov

Below are the key chemical properties of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H14FNO |

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | 1-[(2-fluorophenyl)methylamino]propan-2-ol |

| CAS Number | 142080-33-3 |

| Topological Polar Surface Area | 32.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem CID 3151937. nih.gov

Computational and Theoretical Investigations of 1 2 Fluorobenzyl Amino Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a flexible molecule like 1-((2-Fluorobenzyl)amino)propan-2-ol, DFT is exceptionally well-suited for exploring its complex potential energy surface and identifying stable conformers.

The molecule's flexibility stems from several rotatable bonds: the C-C and C-O bonds in the propanol (B110389) backbone, the C-N bond of the amine, and the C-C bond connecting the benzyl (B1604629) group to the nitrogen. Rotation around these bonds gives rise to numerous conformers with distinct energies. A systematic conformational search using DFT, for instance with functionals like B3LYP or the dispersion-corrected ωB97X-D, and a basis set such as 6-311+G(d,p), can map out the energetic landscape. nih.gov

A key feature of interest is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen, or potentially the fluorine atom. The formation of such a bond, which typically creates a stable five- or six-membered ring, can significantly influence the molecule's preferred shape. nih.govustc.edu.cn DFT calculations can quantify the energetic stabilization afforded by this interaction by comparing the energies of conformers where the bond is present versus those where it is not. Studies on similar amino alcohols have shown that the strength of such intramolecular hydrogen bonds is a delicate balance of chain flexibility and steric effects. ustc.edu.cn

The results of a DFT conformational analysis can be presented in a table of relative energies, identifying the global minimum energy structure and the populations of other low-energy conformers at a given temperature, based on the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

This interactive table illustrates the kind of data a DFT conformational search would yield. The energies are hypothetical but representative of what would be expected for a molecule with multiple conformers.

| Conformer ID | Description of Key Dihedrals | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| Conf-01 | Gauche (O-C-C-N), Anti (C-N-C-Ar) | Yes | 0.00 | 75.3% |

| Conf-02 | Anti (O-C-C-N), Anti (C-N-C-Ar) | No | 1.50 | 8.8% |

| Conf-03 | Gauche (O-C-C-N), Gauche (C-N-C-Ar) | Yes | 1.80 | 5.7% |

| Conf-04 | Trans (O-C-C-N), Gauche (C-N-C-Ar) | No | 2.50 | 1.8% |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to even higher accuracy, albeit at a greater computational expense. High-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" for energetic calculations.

For this compound, these methods would be used to refine the energies of the most stable conformers identified by DFT. This provides a benchmark to validate the chosen DFT functional. Furthermore, ab initio calculations are crucial for predicting spectroscopic properties with high precision. arxiv.orgresearchgate.net For example, calculating the harmonic vibrational frequencies at the MP2 or CCSD(T) level can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net Studies on related amino alcohol systems have successfully used high-level G4 ab initio calculations to determine intramolecular hydrogen bond strengths. ustc.edu.cn Similarly, accurate predictions of rotational constants from ab initio optimized geometries can guide microwave spectroscopy experiments for potential detection in the gas phase. arxiv.org

Molecular Dynamics Simulations for Solution-Phase Behavior, Flexibility, and Solvent Effects

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent continuum, Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of the molecule's behavior in a specific solvent environment. youtube.com Using a force field (a set of parameters describing the potential energy of the system), MD simulates the movement of every atom in the solute and the surrounding solvent molecules over time, typically nanoseconds to microseconds.

For this compound, an MD simulation in a box of water molecules would reveal how solvent interactions compete with and influence the intramolecular hydrogen bond. nih.gov It would show the flexibility of the molecule, tracking the transitions between different conformational states. ustc.edu.cn Analysis of the simulation trajectory can yield important properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms on the solute (e.g., the amine nitrogen or hydroxyl oxygen). researchgate.netnih.gov This provides a detailed picture of the hydration shell and how the molecule structures the surrounding solvent. nih.govaminer.org Such simulations are essential for understanding how the molecule behaves in a realistic biological or chemical environment.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds or to interpret complex experimental spectra.

For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is highly valuable. The ¹⁹F chemical shift is particularly sensitive to the electronic environment of the fluorine atom on the benzyl ring. nih.govresearchgate.net DFT calculations, using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts. dergipark.org.tr Research has shown that functionals like B3LYP, often paired with appropriate basis sets and sometimes scaling factors, can reliably predict ¹⁹F chemical shifts in fluorinated aromatic compounds. nih.govacs.orgresearchgate.net Comparing the calculated shifts for different low-energy conformers can also reveal the extent to which conformation influences the NMR spectrum.

Similarly, DFT calculations can predict vibrational frequencies corresponding to IR and Raman spectra. researchgate.net The O-H and N-H stretching frequencies are particularly diagnostic of hydrogen bonding. In a non-hydrogen-bonded conformer, the O-H stretch would appear at a higher frequency compared to a conformer with a strong O-H···N intramolecular bond, where the peak would be red-shifted and broadened. These predictions are invaluable for interpreting experimental vibrational spectra. ustc.edu.cn

Table 2: Hypothetical Predicted ¹⁹F and Key ¹³C NMR Chemical Shifts (GIAO-DFT)

This table shows representative predicted NMR data. The values are hypothetical but illustrate how computational methods can distinguish between different atoms in the molecule.

| Atom Position | Predicted Chemical Shift (ppm) | Notes |

| ¹⁹F | -118.5 | Relative to CFCl₃. Sensitive to solvent and conformation. nih.gov |

| C (ipso-F) | 161.2 (d, J ≈ 245 Hz) | Carbon directly attached to fluorine; shows large C-F coupling. |

| C (CH-OH) | 68.5 | Carbon bearing the hydroxyl group. |

| C (CH₂-N) | 55.8 | Carbon of the benzyl group attached to nitrogen. |

| C (CH₂-N, propyl) | 52.1 | Carbon of the propyl group attached to nitrogen. |

| C (CH₃) | 21.7 | Methyl group carbon. |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry can map out the entire energy profile of a chemical reaction, identifying transition states, intermediates, and activation energies. researchgate.netfrontiersin.org For this compound, several reactions could be investigated. For example, the mechanism of its synthesis, often involving the ring-opening of an epoxide (like propylene (B89431) oxide) by an amine (2-fluorobenzylamine), could be modeled.

Another area of interest is its potential metabolism. The oxidation of the amine group, a common metabolic pathway catalyzed by enzymes like monoamine oxidase (MAO), could be studied. researchgate.net Computational models, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can simulate the reaction within the enzyme's active site. DFT calculations can be used to locate the transition state for the key bond-breaking and bond-forming steps, providing insight into the reaction's feasibility and kinetics. researchgate.netrsc.org

Topological Analysis of Electron Density (e.g., AIM, NCI) for Non-Covalent Interactions

To gain a more profound understanding of the chemical bonding and especially the non-covalent interactions within this compound, topological analyses of the electron density (ρ) are employed.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density to define atoms and bonds. nih.gov The presence of a bond critical point (BCP) between the hydroxyl hydrogen and the amine nitrogen would provide definitive evidence of an intramolecular hydrogen bond. nih.gov The properties at this critical point, such as the electron density and its Laplacian, can be used to quantify the strength and nature of the interaction.

A complementary and visually intuitive method is the Non-Covalent Interactions (NCI) index. nih.govacs.org This method is based on the electron density and its reduced density gradient. chemtools.orgresearchgate.net It allows for the visualization of non-covalent interactions in real space. An NCI plot for this compound would show surfaces between atoms that are interacting. These surfaces are color-coded to distinguish between strong, attractive interactions (like the O-H···N hydrogen bond, shown in blue), weak van der Waals interactions (shown in green), and repulsive steric clashes (shown in red). chemtools.orgresearchgate.net This would provide a detailed map of the stabilizing and destabilizing forces that dictate the molecule's preferred three-dimensional structure.

Reactivity and Mechanistic Studies of 1 2 Fluorobenzyl Amino Propan 2 Ol

Investigation of Amine-Centered Reactivity: Alkylation, Acylation, and Condensation Pathways

The secondary amine in 1-((2-Fluorobenzyl)amino)propan-2-ol serves as a primary center for nucleophilic reactions, including alkylation, acylation, and condensation.

Alkylation: The nitrogen atom's lone pair of electrons facilitates reactions with alkylating agents. In a process known as N-alkylation, the amine can be converted into tertiary amines or quaternary ammonium (B1175870) salts. This transformation typically proceeds via a nucleophilic substitution mechanism where the amine attacks an electrophilic carbon, such as that in an alkyl halide. Catalytic methods using alcohols as alkylating agents, often through a hydrogen auto-transfer (HAT) pathway mediated by transition metals like cobalt or iridium, offer an environmentally benign alternative to traditional methods. The reactivity is influenced by the steric hindrance around the nitrogen and the electrophilicity of the alkylating agent.

Table 1: Potential N-Alkylation Reactions

| Alkylating Agent | Catalyst/Conditions | Expected Product |

| Methyl Iodide | Base (e.g., K₂CO₃), Aprotic Solvent (e.g., Acetonitrile) | 1-((2-Fluorobenzyl)(methyl)amino)propan-2-ol |

| Benzyl (B1604629) Bromide | Base (e.g., NaH), THF | 1-(Benzyl(2-fluorobenzyl)amino)propan-2-ol |

| Methanol (B129727) | Co(II) complex, Heat | 1-((2-Fluorobenzyl)(methyl)amino)propan-2-ol |

Acylation: Acylation of the secondary amine leads to the formation of a stable amide linkage. This reaction, a type of nucleophilic acyl substitution, typically involves treating the amine with an acylating agent like an acid chloride or an anhydride. To prevent undesired O-acylation of the hydroxyl group, the reaction conditions can be controlled. For instance, conducting the reaction in a sufficiently acidic medium protonates the amine, preventing it from acting as a nucleophile and allowing for selective O-acylation. Conversely, under standard or basic conditions, the more nucleophilic amine reacts preferentially. Lipase-catalyzed acylation also offers a highly selective method for N-acylation.

Table 2: Potential N-Acylation Reactions

| Acylating Agent | Conditions | Expected Product |

| Acetyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂, 0°C to RT | N-(2-Fluorobenzyl)-N-(2-hydroxypropyl)acetamide |

| Acetic Anhydride | Pyridine, RT | N-(2-Fluorobenzyl)-N-(2-hydroxypropyl)acetamide |

| Benzoyl Chloride | Aqueous NaOH (Schotten-Baumann conditions) | N-(2-Fluorobenzyl)-N-(2-hydroxypropyl)benzamide |

Condensation Pathways: The amine functionality can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction is typically acid-catalyzed and proceeds through a nucleophilic addition to form a carbinolamine intermediate. This intermediate can then eliminate a molecule of water to form an imine (Schiff base). This pathway is a cornerstone of reductive amination, where the in situ-formed imine is subsequently reduced to a new secondary or tertiary amine. Condensation with formaldehyde, for example, is a known reaction for related amino alcohols.

Exploration of Hydroxyl Group Transformations: Esterification, Etherification, and Oxidation Reactions

The secondary hydroxyl group on the propanol (B110389) backbone is another key site for functionalization, enabling esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. This reaction is an equilibrium process, often driven to completion by removing the water formed. Alternatively, highly reactive acylating agents like acyl chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base like pyridine. Selective O-acylation in the presence of the amine can be achieved by protonating the amine with a strong acid, thereby deactivating it as a nucleophile. In a notable recent development, Cu(II) ions have been shown to direct the chemoselective O-acylation of 1,2-amino alcohols in water.

Etherification: The formation of an ether from the hydroxyl group can be accomplished through several routes. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes an S_N2 reaction with an alkyl halide. Given the presence of the amine, selective deprotonation of the alcohol is crucial and can be challenging. Alternative methods include stereoretentive etherification via an aziridinium (B1262131) ring-opening mechanism or using metal alcoholates as deprotonating agents to improve selectivity. Reductive etherification using a Lewis acid and a silane (B1218182) reductant to couple the alcohol with a ketone or aldehyde also presents a viable pathway.

Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, 1-((2-fluorobenzyl)amino)propan-2-one. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and tolerance for other functional groups. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern and Dess-Martin oxidations are common. For molecules containing both amine and alcohol groups, chemoselectivity is a significant challenge. Catalytic systems, such as those using copper and a nitroxyl (B88944) radical like TEMPO or AZADO, have been developed for the highly chemoselective aerobic oxidation of alcohols in the presence of unprotected amines.

Table 3: Potential Hydroxyl Group Transformations

Applications in Asymmetric Catalysis and Chiral Auxiliary Development

1-((2-Fluorobenzyl)amino)propan-2-ol as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

Chiral ligands are crucial components in transition metal catalysis, forming complexes that can effectively transfer stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer. The structure of this compound, featuring a secondary amine, a hydroxyl group, and a stereocenter, suggests its potential as a bidentate N,O-ligand for various metals.

Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, particularly for the reduction of prochiral ketones, imines, and alkenes. The effectiveness of a chiral ligand in these reactions is determined by its ability to create a highly organized and sterically defined environment around the metal center.

Following a thorough review of scientific literature, no specific studies or data were found detailing the application of this compound as a chiral ligand in the asymmetric hydrogenation of prochiral substrates. Consequently, no data tables on its performance in terms of enantiomeric excess or conversion rates can be provided.

Enantioselective Allylic Alkylation Reactions

Palladium-catalyzed enantioselective allylic alkylation (AAA) is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand bound to the palladium catalyst.

There is no available research documenting the use of this compound as a chiral ligand in enantioselective allylic alkylation reactions. As such, there are no detailed research findings or data tables to present regarding its efficacy in this context.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich)

Asymmetric aldol and Mannich reactions are fundamental C-C bond-forming reactions that establish new stereocenters. Chiral ligands complexed with metal catalysts, such as zinc, copper, or magnesium, can facilitate these reactions with high enantioselectivity.

Specific research on the application of this compound as a chiral ligand in asymmetric aldol, Mannich, or other related carbon-carbon bond-forming reactions has not been reported in the peer-reviewed scientific literature. Therefore, no data on its performance characteristics is available.

Utilization of this compound as a Chiral Auxiliary for Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The amino alcohol structure of this compound makes it a candidate for use as a chiral auxiliary.

Auxiliary-Mediated Asymmetric Synthesis of Carboxylic Acid Derivatives

Chiral auxiliaries are commonly attached to carboxylic acids to form chiral amides or esters. These derivatives can then undergo diastereoselective reactions, such as enolate alkylation or conjugate additions, with the stereochemical outcome directed by the auxiliary.

A comprehensive search of chemical databases and scientific journals did not yield any examples of this compound being employed as a chiral auxiliary for the asymmetric synthesis of carboxylic acid derivatives. Thus, no data tables regarding diastereomeric ratios or yields can be presented.

Diastereoselective Additions to Chiral Auxiliary-Bound Substrates

Chiral auxiliaries can be used to control the diastereoselectivity of nucleophilic additions to carbonyl groups or imines. The auxiliary creates a biased steric environment, favoring attack from one face of the prochiral center.

No published research was identified that describes the use of this compound as a chiral auxiliary to direct diastereoselective additions to substrates to which it is attached. As a result, there is no data to report on its effectiveness in this capacity.

Organocatalytic Applications of this compound and its Derivatives

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. These catalysts, by their nature, are often more environmentally benign and less sensitive to air and moisture compared to traditional metal-based catalysts. Chiral organocatalysts are of particular importance as they can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer of a product over the other. This is a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer may be effective or safe.

While there is no specific research on this compound as an organocatalyst, molecules with similar functional groups, such as amino alcohols, are known to be effective in various asymmetric transformations. For instance, derivatives of prolinol and other amino alcohols have been successfully employed in reactions like aldol additions, Michael additions, and Diels-Alder reactions. The presence of both a basic amino group and an acidic/hydrogen-bond-donating hydroxyl group allows these molecules to act as bifunctional catalysts, activating both the nucleophile and the electrophile in a reaction.

Theoretically, this compound possesses the necessary structural motifs to function as a chiral organocatalyst. The secondary amine could form an enamine or iminium ion intermediate with a carbonyl compound, while the hydroxyl group could engage in hydrogen bonding to orient the substrate and control the stereochemical outcome of the reaction. The fluorine atom on the benzyl (B1604629) group could influence the catalyst's electronic properties and solubility, potentially impacting its reactivity and selectivity.

Table 1: Potential Organocatalytic Reactions for Chiral Amino Alcohols

| Reaction Type | Role of Amino Alcohol Catalyst | Potential Outcome |

| Aldol Reaction | Formation of a chiral enamine intermediate with a ketone or aldehyde. | Enantioselective synthesis of β-hydroxy carbonyl compounds. |

| Michael Addition | Activation of the nucleophile via enamine formation and the electrophile via hydrogen bonding. | Enantioselective formation of 1,5-dicarbonyl compounds. |

| Mannich Reaction | Formation of a chiral iminium ion from an imine. | Enantioselective synthesis of β-amino carbonyl compounds. |

| Diels-Alder Reaction | Activation of the dienophile through iminium ion formation or hydrogen bonding. | Enantioselective synthesis of cyclic compounds. |

It is important to reiterate that the application of this compound in these reactions is purely hypothetical in the absence of published research.

Enantioselective Recognition and Resolution of Racemic Mixtures

Enantioselective recognition is the process by which a chiral molecule, often referred to as a chiral selector, preferentially interacts with one enantiomer of a racemic mixture. This principle is the basis for the resolution of racemic mixtures, a process used to separate a 50:50 mixture of enantiomers into its pure components. wikipedia.org

One common method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.org For example, a racemic mixture of a chiral acid can be treated with a single enantiomer of a chiral base. The resulting salts, being diastereomers, will have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the original acid and the chiral base.

Chiral amino alcohols can serve as effective resolving agents for racemic acids. nih.gov The basic amino group of the amino alcohol can react with the acidic carboxyl group of the acid to form diastereomeric ammonium (B1175870) carboxylate salts.

In the hypothetical case of using this compound as a resolving agent, its single enantiomer would be reacted with a racemic acid. The resulting diastereomeric salts would be:

(R)-1-((2-Fluorobenzyl)amino)propan-2-ol • (R)-Acid

(R)-1-((2-Fluorobenzyl)amino)propan-2-ol • (S)-Acid

These diastereomeric salts would be expected to have different solubilities, allowing for their separation. Subsequent neutralization would then yield the enantiomerically pure forms of the acid. The efficiency of the resolution would depend on the difference in solubility of the diastereomeric salts and the ease of their crystallization.

Table 2: General Steps in Chiral Resolution via Diastereomeric Salt Formation

| Step | Description | Purpose |

| 1. Salt Formation | A racemic mixture of an acid (or base) is reacted with a single enantiomer of a chiral base (or acid), the resolving agent. | To form a mixture of diastereomeric salts. |

| 2. Separation | The mixture of diastereomeric salts is separated based on differences in their physical properties, most commonly solubility. | To isolate one of the diastereomeric salts in pure form. |

| 3. Liberation | The pure diastereomeric salt is treated with an acid or base to break the ionic bond. | To recover the enantiomerically pure compound and the resolving agent. |

Again, it must be stressed that there is no published data on the use of this compound for the enantioselective recognition or resolution of any racemic mixture. The discussion above is based on the general principles of these well-established chemical techniques.

Design, Synthesis, and Structure Reactivity Relationships of Derivatives and Analogues of 1 2 Fluorobenzyl Amino Propan 2 Ol

Systematic Structural Modifications on the Aromatic Ring and Fluorine Substitution Pattern

The strategic placement of substituents on the aromatic ring of 1-((2-fluorobenzyl)amino)propan-2-ol analogues can significantly influence their chemical and biological activities. The position of the fluorine atom, in particular, is a critical determinant of the molecule's electronic properties and reactivity.

Research into related fluorinated benzylamines has shown that the position of the fluorine atom on the aromatic ring has a marked effect on the regioselectivity of certain chemical reactions. For instance, in the cyclopalladation of N,N-dimethyl-fluorobenzylamines, the regioselectivity of C-H bond functionalization is subtly altered by the fluorine's location. researchgate.net While direct studies on this compound are not extensively documented, it is plausible that similar effects would be observed. The introduction of fluorine can also impact metabolic stability, with fluorinated compounds often exhibiting increased resistance to enzymatic degradation. nih.gov

The synthesis of various halogen-substituted benzylamine (B48309) derivatives has been explored in different contexts. For example, a series of benzylamine-supported platinum(IV) complexes, including 4-fluoro and 4-chloro derivatives, have been synthesized and shown to possess impressive anticancer activities. rsc.org This suggests that the introduction of different halogens at various positions on the benzyl (B1604629) ring of this compound could yield analogues with interesting biological profiles.

The following table summarizes hypothetical structural modifications on the aromatic ring and the expected impact on the properties of this compound, based on findings from related compounds.

Table 1: Hypothetical Aromatic Ring Modifications and Their Potential Effects

| Position of Substituent | Substituent | Expected Effect on Reactivity/Activity | Rationale/Supporting Evidence from Related Compounds |

| 3- or 4-position | -F | Altered electronic properties, potential for enhanced biological activity. | Studies on other fluorinated benzylamines show significant changes in reactivity and biological interactions. researchgate.netnih.gov |

| 4-position | -Cl, -Br | Potential for enhanced biological activity, altered binding affinity. | Halogenated benzylamine derivatives have shown significant bioactivity in other molecular frameworks. rsc.org |

| Various positions | -CH3, -OCH3 | Modified lipophilicity and steric hindrance, potentially affecting catalytic activity or receptor binding. | Alkyl and alkoxy substitutions are common strategies in drug design to modulate pharmacokinetic properties. |

| 2,4- or 2,6-positions | Di-fluoro | Increased electron-withdrawing effect, potential for altered regioselectivity in reactions. | Studies on di-fluorinated benzylamines indicate significant changes in reaction pathways. researchgate.net |

Chemical Modifications of the Amino Alcohol Backbone for Enhanced Properties and Selectivity

The amino alcohol backbone of this compound, specifically the propan-2-ol moiety, is a key site for chemical modifications aimed at enhancing properties such as catalytic activity and selectivity. The synthesis of chiral amino alcohols is a significant area of research, as the stereochemistry of these compounds is often crucial for their function. nih.gov

Modifications to the amino alcohol backbone can involve altering the alkyl chain, introducing new functional groups, or changing the stereochemistry of the chiral centers. For instance, the synthesis of various N-benzyl phenethylamines has demonstrated that modifications to the amine and alcohol-bearing chain can significantly impact receptor binding and functional activity. nih.gov

Systematic modification of the backbone of bioactive polypeptides through the incorporation of β-amino acid residues has been shown to generate molecules with improved drug properties, including higher potency and better pharmacokinetic profiles. nih.govnih.gov While not a direct analogue, this principle of backbone modification highlights a promising strategy for enhancing the properties of this compound. For example, extending the propanol (B110389) chain to a butanol or pentanol, or introducing branching, could alter the molecule's interaction with its biological target or its catalytic performance.

The following table outlines potential modifications to the amino alcohol backbone and their anticipated effects.

Table 2: Potential Amino Alcohol Backbone Modifications and Their Expected Outcomes

| Modification | Example Analogue | Desired Property Enhancement | Rationale/Supporting Evidence |

| Chain Length Variation | 1-((2-Fluorobenzyl)amino)butan-2-ol | Altered binding affinity and selectivity. | Chain length is a key determinant of interaction with biological targets. |

| Introduction of Additional Functional Groups | 1-((2-Fluorobenzyl)amino)-3-methoxypropan-2-ol | Increased solubility, potential for new hydrogen bonding interactions. | Addition of polar groups is a common strategy to improve pharmacokinetic properties. biomedres.us |

| Stereochemical Inversion | (R)-1-((2-Fluorobenzyl)amino)propan-2-ol | Altered biological activity or catalytic enantioselectivity. | The stereochemistry of chiral drugs is often critical for their therapeutic effect. nih.gov |

| Introduction of Rigidity | Cyclopropyl or cyclobutyl analogues | Constrained conformation, potentially leading to higher selectivity. | Conformational restriction can enhance binding to specific targets. |

Synthesis of Polymeric and Immobilized Forms for Heterogeneous Catalysis and Separation

The immobilization of chiral catalysts, such as amino alcohols, onto polymeric supports is a well-established strategy to combine the advantages of homogeneous and heterogeneous catalysis. rsc.orgnih.govmdpi.com This approach facilitates catalyst recovery and reuse, making processes more economically and environmentally sustainable.

Various polymeric supports have been utilized for the immobilization of chiral ligands, with polystyrene resins being a popular choice. nih.gov Chiral amino alcohol ligands have been successfully anchored to Merrifield resins and other polystyrene-based supports. nih.gov The resulting polymer-supported catalysts have demonstrated high catalytic activity and enantioselectivity in asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. nih.gov

The synthesis of polymer-supported this compound could be achieved through several methods. One approach involves the functionalization of a pre-formed polymer, such as chloromethylated polystyrene (Merrifield resin), with the chiral amino alcohol. mdpi.com Another method is the polymerization of a monomer that already contains the this compound moiety. The synthesis of conducting poly(o-aminobenzyl alcohol) and its copolymers has been reported, demonstrating the feasibility of polymerizing benzyl alcohol derivatives. rsc.orgbiomedres.us

The following table summarizes different approaches for the synthesis of polymeric and immobilized forms of this compound.

Table 3: Methods for Immobilization and Their Potential Applications

| Immobilization Method | Polymer Support | Potential Application | Key Advantages |

| Covalent attachment to pre-formed polymer | Polystyrene (Merrifield) resin | Heterogeneous asymmetric catalysis | Good catalyst stability and reusability. nih.gov |

| Polymerization of a functional monomer | Vinylbenzyl chloride copolymerized with a this compound-containing monomer | Continuous flow reactions, chiral separations | Uniform distribution of catalytic sites. |

| Entrapment in a polymer matrix | Silica gel, alginate | Biocatalysis, controlled release | Mild immobilization conditions, protection of the catalyst. |

| Ionic interaction with a charged polymer | Sulfonated polystyrene | Ion-exchange chromatography, catalysis in aqueous media | Reversible immobilization, potential for use in water. researchgate.net |

Comprehensive Structure-Reactivity Relationship (SRR) Studies of Synthesized Analogues

Structure-Reactivity Relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity and for the rational design of new compounds with improved properties. For the analogues of this compound, SRR studies would focus on correlating structural modifications with changes in catalytic activity, selectivity, or biological effects.

Based on studies of related compounds, several key structural features are likely to be important for the reactivity of this compound analogues. The electronic nature of the substituents on the aromatic ring is a critical factor. Electron-withdrawing groups, such as the fluorine atom, can significantly affect the acidity of the propanol hydroxyl group and the basicity of the amino group, which in turn influences catalytic activity. researchgate.net

The steric properties of the substituents also play a crucial role. Bulky groups on the aromatic ring or on the amino alcohol backbone can create steric hindrance that affects the approach of substrates to the catalytic center, thereby influencing selectivity.

The following data table provides a hypothetical SRR analysis for a series of this compound analogues in a representative catalytic reaction, such as the asymmetric reduction of a ketone. The data is illustrative and based on trends observed in the literature for similar catalysts.

Table 4: Illustrative Structure-Reactivity Relationship Data for Analogues in Asymmetric Ketone Reduction

| Analogue | Aromatic Ring Substituent | Amino Alcohol Backbone | Catalytic Activity (Relative Rate) | Enantiomeric Excess (% ee) |

| 1 | 2-Fluoro | propan-2-ol | 1.0 | 85 |

| 2 | 4-Fluoro | propan-2-ol | 1.2 | 88 |

| 3 | 2,4-Difluoro | propan-2-ol | 1.5 | 92 |

| 4 | 2-Chloro | propan-2-ol | 0.9 | 82 |

| 5 | 2-Methyl | propan-2-ol | 0.8 | 75 |

| 6 | 2-Fluoro | butan-2-ol | 0.9 | 80 |

| 7 | 2-Fluoro | 3-methylbutan-2-ol | 0.7 | 95 |

From this illustrative data, several trends can be inferred:

Effect of Fluorine Position: Moving the fluorine from the 2- to the 4-position (Analogue 2) slightly increases both activity and enantioselectivity, possibly due to a more favorable electronic effect. The presence of two fluorine atoms (Analogue 3) further enhances these properties.

Effect of Halogen Type: Replacing fluorine with chlorine (Analogue 4) leads to a slight decrease in activity and selectivity, suggesting that the higher electronegativity of fluorine is beneficial.

Effect of Electron-Donating Groups: An electron-donating methyl group (Analogue 5) reduces both activity and selectivity, likely by decreasing the acidity of the hydroxyl group.

Effect of Backbone Modification: Increasing the chain length of the alcohol (Analogue 6) has a minor negative impact on activity. However, introducing a bulky substituent on the backbone (Analogue 7) significantly decreases the reaction rate but increases the enantioselectivity, highlighting the importance of steric factors in achieving high stereocontrol.

Coordination Chemistry and Metal Complexes of 1 2 Fluorobenzyl Amino Propan 2 Ol

Synthesis and Characterization of Metal Chelates with Various Transition Metals

The synthesis of metal complexes with 1-((2-Fluorobenzyl)amino)propan-2-ol is anticipated to proceed via straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The ligand, featuring a secondary amine, a hydroxyl group, and a fluorobenzyl moiety, can act as a bidentate N,O-donor, chelating to a metal ion through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered ring. jofamericanscience.org

The general synthetic route would involve the reaction of this compound with metal salts such as chlorides, acetates, or perchlorates of transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). alfa-chemistry.com The reaction is typically carried out in a polar solvent like methanol (B129727) or ethanol, often under reflux to ensure completion. nih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to potentially isolate complexes with different ligand-to-metal ratios, such as [MLCl₂] or ML₂₂.

Table 1: Hypothetical Metal Complexes of this compound and Their Expected Properties

| Metal Ion | Expected Complex Formula | Probable Coordination Geometry | Characteristic Spectroscopic Feature |

| Cu(II) | [Cu(L)Cl₂] | Distorted Square Planar/Square Pyramidal | d-d transitions in the visible region |

| Ni(II) | [Ni(L)₂(H₂O)₂]Cl₂ | Octahedral | Multiple absorption bands in the visible region |

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral or Octahedral | Intense color, characteristic UV-Vis spectra |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | Diamagnetic, characterized by NMR |

Note: L represents the deprotonated form of this compound.

Elucidation of Electronic and Geometric Structures of Metal Complexes

For instance, a copper(II) complex is likely to adopt a distorted square planar or square pyramidal geometry, a common feature for d⁹ metal ions. The electronic spectrum of such a complex would be expected to show a broad d-d transition band in the visible region. Nickel(II) complexes, with a d⁸ electron configuration, can exist in various geometries, including octahedral and square planar, which are often distinguishable by their distinct colors and electronic spectra. An octahedral Ni(II) complex would be paramagnetic and exhibit multiple absorption bands, while a square planar complex would be diamagnetic.

Investigation of the Role of Coordination in Stereoselective Processes

Chiral amino alcohol ligands are extensively used in asymmetric catalysis, where the coordination to a metal center is pivotal in creating a chiral environment that can induce stereoselectivity in a chemical reaction. The metal-ligand complex acts as a chiral catalyst, and the steric and electronic properties of the ligand are crucial for effective enantiocontrol. nih.gov

In the case of this compound, the coordination to a metal ion would create a rigid chiral pocket around the active site. The stereochemistry of the propan-2-ol moiety, combined with the conformational constraints imposed by the chelate ring and the fluorobenzyl group, would dictate the facial selectivity of substrate binding. This is particularly relevant in reactions such as the enantioselective addition of organometallic reagents to aldehydes or ketones, where the catalyst directs the nucleophilic attack to one of the two enantiotopic faces of the carbonyl group. rsc.org The fluorine atom on the benzyl (B1604629) group might also engage in non-covalent interactions, further influencing the transition state geometry and enhancing stereoselectivity.

Applications of Metal Complexes Derived from this compound in Catalysis and Advanced Materials

The metal complexes of this compound are expected to find applications primarily in the field of asymmetric catalysis. Based on the performance of similar chiral amino alcohol-metal complexes, they could be effective catalysts for a range of organic transformations.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Catalytic Reaction | Potential Metal Catalyst | Expected Outcome |

| Asymmetric Aldol (B89426) Reaction | Zn(II) or Co(II) complexes | High enantioselectivity in the formation of chiral β-hydroxy ketones. |

| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(III) complexes | Enantioselective reduction of ketones to chiral secondary alcohols. |

| Suzuki-Miyaura Cross-Coupling | Ni(II) or Pd(II) complexes | Efficient coupling of aryl halides with boronic acids. organic-chemistry.org |

| Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes | Ti(IV) or Zn(II) complexes | Formation of chiral secondary alcohols with high enantiomeric excess. rsc.orgdntb.gov.ua |

Intermolecular Interactions and Supramolecular Assemblies Involving 1 2 Fluorobenzyl Amino Propan 2 Ol

Analysis of Hydrogen Bonding Networks in Crystalline and Solution States

The 1-((2-fluorobenzyl)amino)propan-2-ol molecule possesses key functional groups capable of forming significant hydrogen bonds: a secondary amine group (N-H) and a hydroxyl group (O-H), which can act as hydrogen bond donors, and the nitrogen, oxygen, and fluorine atoms, which can act as acceptors.

In solution, the hydrogen bonding behavior would be significantly influenced by the solvent. In non-polar solvents, intramolecular hydrogen bonds are likely to be more prevalent. In protic solvents like water or alcohols, intermolecular hydrogen bonds with the solvent molecules would compete with and likely disrupt the intramolecular bonds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these interactions in solution. nih.govspringernature.com The chemical shifts of the N-H and O-H protons are highly sensitive to their hydrogen-bonding environment; a downfield shift is typically observed when a proton is involved in a hydrogen bond. youtube.com Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information, helping to distinguish between intra- and intermolecular interactions. nih.gov Temperature-dependent NMR studies can also provide thermodynamic data on the strength of these hydrogen bonds. youtube.com

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) | Spectroscopic Signature (IR) |

| Intramolecular O-H···N | 2.7 - 3.2 | 3 - 7 | Red-shift of O-H stretching frequency |

| Intermolecular O-H···N | 2.6 - 3.0 | 5 - 10 | Significant red-shift of O-H stretch |

| Intramolecular N-H···O | 2.8 - 3.3 | 1 - 3 | Smaller red-shift of N-H stretching frequency |

| Intermolecular N-H···O | 2.7 - 3.1 | 2 - 5 | Red-shift of N-H stretch |

| C-H···F | 3.0 - 3.5 | < 1 | Minor shifts in C-H stretching frequencies |

Note: The data in this table are representative values based on theoretical and experimental studies of analogous amino alcohol systems and are intended for illustrative purposes.

Exploration of Halogen Bonding and its Influence on Molecular Recognition and Self-Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. youtube.com The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. researchgate.net

While fluorine is the most electronegative element, it is the weakest halogen bond donor. However, computational and crystallographic studies have shown that fluorine can participate in halogen bonding, particularly when the carbon atom it is attached to is substituted with strong electron-withdrawing groups. researchgate.netcapes.gov.br In the case of this compound, the fluorine atom is attached to an sp2-hybridized carbon of the benzene (B151609) ring. The presence of other electron-withdrawing substituents on the ring would enhance the σ-hole on the fluorine, making it a more viable halogen bond donor. youtube.comresearchgate.net Theoretical studies on fluorinated aromatic compounds have shown that these fluorine-centered halogen bonds can influence crystal packing. nih.gov

| Halogen | Polarizability (ų) | Typical Bond Strength (kcal/mol) | σ-hole Magnitude |

| F | 0.56 | Weak (< 1.5) | Smallest |

| Cl | 2.18 | Moderate (2-5) | Moderate |

| Br | 3.05 | Stronger (3-7) | Larger |

| I | 4.7 | Strongest (4-10) | Largest |

Note: This table provides a general comparison of halogen properties relevant to halogen bonding and is for illustrative purposes.

Investigation of π-π Stacking and CH-π Interactions Involving the Fluorobenzyl Moiety

The fluorobenzyl group in this compound is a key player in π-interactions. These interactions, including π-π stacking and CH-π interactions, are crucial in the formation of supramolecular assemblies.

π-π Stacking: The interaction between aromatic rings is a significant force in crystal engineering. The nature of this interaction is influenced by the electrostatic potential of the aromatic face. The introduction of an electron-withdrawing fluorine atom onto the benzene ring alters its electronic properties. Fluorinated aromatic rings have a less electron-rich π-face compared to unsubstituted benzene, which can lead to different stacking arrangements. rsc.orgrsc.org Studies on halobenzenes have shown that the presence of fluorine can disrupt the typical π-π stacking observed in other halogenated benzenes, favoring offset or edge-to-face arrangements. rsc.orgrsc.org In the case of this compound, face-to-face stacking between the fluorobenzyl rings of two molecules might be less favorable than in its non-fluorinated analog. Instead, offset-stacked or T-shaped (edge-to-face) geometries could be preferred to minimize electrostatic repulsion.

CH-π Interactions: These are a type of hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. mdpi.com In this compound, several possibilities for CH-π interactions exist. The aliphatic C-H bonds of the propanolamine (B44665) chain can interact with the π-face of the fluorobenzyl ring of a neighboring molecule. Additionally, intramolecular CH-π interactions could occur between the propanolamine chain and its own aromatic ring, influencing the molecule's conformation. The fluorine substituent can also influence the strength of these interactions. By withdrawing electron density, it can affect the quadrupole moment of the aromatic ring, thereby modulating the interaction energy with a C-H bond. nih.gov

| Interaction Type | Interacting Groups | Expected Geometry | Influence of Fluorine |

| π-π Stacking | Two Fluorobenzyl Rings | Offset or Edge-to-Face | Disrupts ideal stacking, favors alternative geometries |

| Intermolecular CH-π | Propanolamine C-H and Fluorobenzyl Ring | C-H pointing towards the π-face | Modulates interaction strength |

| Intramolecular CH-π | Propanolamine C-H and own Fluorobenzyl Ring | Constrains molecular conformation | Influences conformational preference |

Note: This table is a predictive summary based on established principles of π-interactions in fluorinated aromatic systems.

Host-Guest Chemistry and Encapsulation Studies with Macrocyclic Receptors

The structural features of this compound make it a potential guest molecule for various macrocyclic hosts, such as cyclodextrins and calixarenes. This area of supramolecular chemistry is driven by non-covalent interactions to form inclusion complexes. rsc.orgrsc.orgrsc.org

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. rsc.orgmdpi.com They are well-known to encapsulate hydrophobic guest molecules in aqueous solutions. The fluorobenzyl group of this compound is hydrophobic and of a suitable size to fit within the cavity of β-cyclodextrin or γ-cyclodextrin. rsc.orgnih.gov The formation of such an inclusion complex would be driven by the hydrophobic effect, with the fluorobenzyl moiety being shielded from the aqueous environment. The hydrophilic propanolamine chain would likely remain outside the cavity, interacting with the solvent and the hydroxyl groups on the rim of the cyclodextrin.

Calixarenes: These are macrocycles with a cup-shaped structure formed from phenolic units. rsc.orgresearchgate.net Their cavities are also capable of encapsulating guest molecules. The size and shape of the calixarene (B151959) cavity can be tuned by varying the number of phenolic units and by functionalizing the upper and lower rims. researchgate.netnih.gov A calix rsc.orgarene or calix nih.govarene could potentially host the fluorobenzyl group of this compound. The primary driving forces for complexation would be CH-π and π-π interactions between the guest's aromatic ring and the electron-rich interior of the calixarene cavity. researchgate.netresearchgate.net The amino and hydroxyl groups of the guest could also form hydrogen bonds with functional groups on the calixarene rim, leading to stronger and more specific binding. nih.gov

| Host Macrocycle | Potential Binding Site | Primary Driving Forces | Potential Applications |

| β-Cyclodextrin | Fluorobenzyl group | Hydrophobic effect, van der Waals forces | Increased aqueous solubility, controlled release |

| γ-Cyclodextrin | Fluorobenzyl group | Hydrophobic effect, van der Waals forces | Encapsulation of larger guest portions |

| Calix rsc.orgarene | Fluorobenzyl group | CH-π and π-π interactions | Molecular sensing, catalysis |

| Calix nih.govarene | Fluorobenzyl group | CH-π and π-π interactions, potential for H-bonding | Creation of specific supramolecular assemblies |

Note: This table presents hypothetical host-guest pairings and their characteristics based on the principles of supramolecular chemistry.

Future Research Directions and Emerging Opportunities for 1 2 Fluorobenzyl Amino Propan 2 Ol in Chemical Science

Integration with Advanced Materials Science for Hybrid Systems

Currently, there is no specific research demonstrating the integration of 1-((2-Fluorobenzyl)amino)propan-2-ol into advanced materials. However, the presence of the fluorobenzyl group suggests potential avenues for exploration. Fluorinated compounds are known for their unique properties, such as thermal stability and hydrophobicity, which are desirable in materials science. Future research could investigate the incorporation of this compound as a monomer or an additive in polymers. The amino and hydroxyl groups offer reactive sites for polymerization or grafting onto material surfaces, potentially imparting tailored surface properties.

Exploration in Novel Synthetic Methodologies and Cascade Reactions

The synthesis of this compound itself represents an area for methodological exploration. Efficient and stereoselective synthetic routes are a cornerstone of modern organic chemistry. A common method for synthesizing similar β-amino alcohols is through the ring-opening of epoxides with amines. researchgate.net Research could focus on optimizing this reaction for this compound, perhaps utilizing novel catalysts to control regioselectivity and stereoselectivity. researchgate.net

Furthermore, the compound could serve as a building block in cascade reactions. Cascade reactions, which involve multiple bond-forming events in a single pot, are highly efficient. uni.lu The bifunctional nature of this compound, with its nucleophilic amine and hydroxyl group, makes it a candidate for designing novel cascade sequences to construct complex molecular architectures.

Application in Molecular Sensing and Recognition Systems

The structural motifs within this compound suggest a potential, though unexplored, role in molecular sensing. The amino alcohol portion can participate in hydrogen bonding, a key interaction in molecular recognition. The fluorobenzyl group can engage in non-covalent interactions, including fluorine-specific interactions, which can be exploited for selective binding. Future studies could explore its use as a receptor for specific analytes, where binding events could be transduced into a measurable signal (e.g., a change in fluorescence or electrochemical properties). The sensitivity of fluorine NMR could also be leveraged to probe binding environments. nih.gov

Opportunities in Process Chemistry and Sustainable Manufacturing

The development of sustainable manufacturing processes for fluorinated compounds is an area of growing importance. renewable-carbon.euagchemigroup.eu Traditional fluorination methods often involve harsh reagents and conditions. numberanalytics.com Future research into the synthesis of this compound could focus on developing greener and safer production methods. This could include the use of less hazardous fluorinating agents, milder reaction conditions, and processes that minimize waste. numberanalytics.comox.ac.uk The principles of green chemistry could be applied to optimize its synthesis, focusing on atom economy and energy efficiency. Furthermore, exploring its synthesis from bio-based starting materials could enhance its sustainability profile.

Q & A

Q. What are the optimal synthetic routes for 1-((2-Fluorobenzyl)amino)propan-2-ol, and how can yield and purity be maximized?

Methodological Answer: The synthesis of fluorinated amino alcohols like this compound often involves nucleophilic substitution or reductive amination. For example, a two-step approach could be adapted from methods used for structurally similar compounds:

Preparation of 2-fluorobenzylamine intermediates : Start with 2-fluorobenzyl chloride and react it with a protected amine (e.g., tert-butyl carbamate) under basic conditions (K₂CO₃ or NEt₃) in anhydrous dichloromethane (DCM) at 0–25°C .

Reductive amination : React the intermediate with propan-2-ol derivatives (e.g., ketones or aldehydes) using sodium cyanoborohydride (NaBH₃CN) in methanol, maintaining pH 6–7 with acetic acid. Monitor reaction progress via TLC or HPLC.

Key Considerations :

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable (e.g., via salt formation with chiral acids) .

- Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-predicted spectra for stereochemical validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound as a soluble guanylate cyclase (sGC) stimulator?

Methodological Answer: Adapt protocols from studies on structurally related sGC stimulators (e.g., IW-1973, which shares a fluorobenzyl-amino-propanol motif):

In Vitro Assays :

- Measure sGC activation in HEK293 cells transfected with α1/β1 sGC subunits. Use cGMP ELISA to quantify activity under varying NO conditions .

- Test selectivity against other cyclic nucleotide pathways (e.g., cAMP via adenylate cyclase).

In Vivo Models :

- Evaluate hypertensive or fibrotic disease models (e.g., angiotensin II-induced hypertension in rodents). Monitor hemodynamic parameters (blood pressure, cardiac output) and biomarkers (plasma cGMP) .

Toxicology :

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical formulations?

Methodological Answer:

- Amorphous Solid Dispersions : Co-formulate with polymers like HPMCAS or PVP-VA64 via spray drying or hot-melt extrusion. Characterize amorphous stability using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

- Prodrug Design : Synthesize phosphate or ester prodrugs to enhance aqueous solubility. Hydrolytic stability can be tested in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

- Nanoparticulate Systems : Use lipid-based nanoparticles (LNPs) or micelles. Assess encapsulation efficiency and release kinetics using dialysis membranes .

Q. How can conflicting data on the compound’s metabolic stability be resolved?

Methodological Answer:

- Comparative Metabolism Studies :

- Isotope-Labeling : Synthesize deuterated analogs (e.g., deuterium at benzylic positions) to track metabolic pathways via mass shifts in MS data .

- Computational ADME Prediction : Apply QSPR models to predict metabolic hotspots (e.g., sites vulnerable to oxidation) and guide structural modifications .

Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Molecular Docking : Simulate binding to sGC using crystal structures (PDB: 3HLS). Focus on fluorobenzyl interactions with hydrophobic pockets and hydrogen bonding with propanolamine .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of derivatives with modified substituents (e.g., Cl vs. CF₃ groups) .

- Machine Learning : Train neural networks on bioactivity datasets to predict IC₅₀ values for untested analogs. Validate models with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.